methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride
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Overview
Description
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, multiple methoxy groups, and a pyridinium moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the aminophenyl and trimethoxyphenyl groups. The final steps involve the formation of the pyridinium moiety and the esterification of the carboxylate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4-dimethoxyphenyl)isoquinoline-3-carboxylate
- Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,5-dimethoxyphenyl)isoquinoline-3-carboxylate
Uniqueness
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C32H30ClN3O8 |
---|---|
Molecular Weight |
620.0 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H29N3O8.ClH/c1-39-26-15-19(16-27(40-2)30(26)41-3)28-24-13-12-23(43-18-22-7-5-6-14-34(22)38)17-25(24)31(36)35(29(28)32(37)42-4)21-10-8-20(33)9-11-21;/h5-17H,18,33H2,1-4H3;1H |
InChI Key |
ANSBEKVVFSMGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=[N+]4[O-])C5=CC=C(C=C5)N)C(=O)OC.Cl |
Origin of Product |
United States |
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